4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
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Overview
Description
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide is a synthetic compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the cyclopropyl group: This step involves the alkylation of the oxadiazole ring with cyclopropyl halides.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions where the oxadiazole derivative reacts with piperidine derivatives.
Final coupling: The final step involves coupling the intermediate with 2-(4-methoxyphenyl)ethylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an antitubercular agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions, particularly in the context of infectious diseases.
Materials Science: Due to its unique structural properties, the compound is also explored for use in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, the compound targets the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts cell wall synthesis, leading to the death of the bacterial cells.
Comparison with Similar Compounds
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide can be compared with other oxadiazole derivatives, such as:
4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)-piperidin-4-yl)methanone: This compound also exhibits antitubercular activity but differs in its structural components and specific activity profile.
4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives: These compounds are explored as CB2 agonists for the treatment of inflammatory pain.
The uniqueness of this compound lies in its specific structural features and its potent activity against drug-resistant tuberculosis strains .
Properties
IUPAC Name |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-26-17-6-2-14(3-7-17)8-11-21-20(25)24-12-9-16(10-13-24)19-23-22-18(27-19)15-4-5-15/h2-3,6-7,15-16H,4-5,8-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZQSCBQGQEEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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